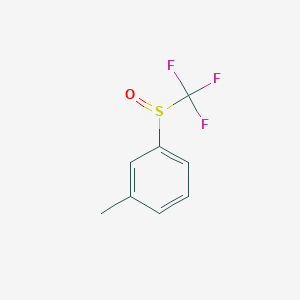

1-Methyl-3-trifluoromethanesulfinylbenzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "1-Methyl-3-trifluoromethanesulfinylbenzene" is not directly mentioned in the provided papers. However, the papers do discuss various related trifluoromethyl compounds and their chemical properties, which can provide insights into the behavior of similar compounds. For instance, trifluoromethanesulfonic acid is mentioned as a catalyst in Friedel-Crafts alkylations, indicating its reactivity in electrophilic aromatic substitution reactions . Additionally, the synthesis and properties of various fluorinated benzene derivatives are discussed, which may share some characteristics with the compound .

Synthesis Analysis

The synthesis of fluorinated aromatic compounds often involves nucleophilic aromatic substitution reactions, as seen in the synthesis of 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene . Similarly, the synthesis of 3,5-bis(trifluoromethyl)phenyl sulfones is achieved through an alkylation/oxidation sequence . These methods could potentially be adapted for the synthesis of "1-Methyl-3-trifluoromethanesulfinylbenzene" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of related compounds, such as methyl trifluoromethanesulfonate, has been studied using techniques like gas electron diffraction and quantum chemical calculations . These studies reveal conformational properties and bond angles that are likely to be relevant to the structure of "1-Methyl-3-trifluoromethanesulfinylbenzene" as well.

Chemical Reactions Analysis

Trifluoromethyl groups are known to influence the reactivity of aromatic compounds. For example, scandium trifluoromethanesulfonate has been used as a catalyst for hydrogen/deuterium exchange in aromatic compounds, suggesting that trifluoromethyl groups can interact with transition metals and possibly facilitate certain reactions . The reactivity of 1,3,5-trifluorotrinitrobenzene with various nucleophiles also demonstrates the potential for electrophilic aromatic substitution in trifluoromethyl-substituted benzene rings .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated aromatic compounds can be quite distinct from their non-fluorinated counterparts. For instance, the electron-withdrawing nature of the trifluoromethyl group can affect the acidity, reactivity, and stability of the compound . The gas-phase structure of 1,2,4,5-tetrafluorobenzene provides information on bond lengths and angles that could be compared to those in "1-Methyl-3-trifluoromethanesulfinylbenzene" .

Aplicaciones Científicas De Investigación

Electrophilic Reagent Applications

Reed (2010) describes the use of carborane reagents as alternatives to triflate-based electrophilic reagents, such as triflic acid and methyl triflate, for increasing the electrophilicity of reagents. This approach can protonate substrates like benzene and methylate substrates that are inert to traditional reagents, indicating the potential use of similar compounds in advanced synthetic chemistry applications (Reed, 2010).

Nucleophilic Substitution Reactions

Koshcheev et al. (2017) explored reactions of 1-(difluoromethanesulfinyl)pentafluorobenzene with various nucleophiles, demonstrating the compound's ability to undergo nucleophilic substitution, which is foundational for creating complex molecules in organic synthesis (Koshcheev, Maksimov, Platonov, & Shelkovnikov, 2017).

Supramolecular Chemistry

Wang and Hof (2012) analyzed the use of 1,3,5-triethylbenzene scaffolds in supramolecular chemistry, indicating that similar trifluoromethanesulfonyl-based compounds might be useful in designing hosts for molecular recognition, given their ability to preorganize binding elements for improved target binding (Wang & Hof, 2012).

Catalytic Applications

Castellani et al. (1996) reported on the use of scandium trifluoromethanesulphonate in the decarbonylation of aromatic aldehydes, showcasing the role of trifluoromethanesulfonate compounds in catalysis. This suggests that 1-Methyl-3-trifluoromethanesulfinylbenzene could potentially be utilized in similar catalytic processes to enhance reaction efficiencies (Castellani, Carugo, Giusti, Leopizzi, Perotti, Invernizzi, & Vidari, 1996).

Organic Synthesis and Fluorination

Alonso et al. (2005) employed 3,5-bis(trifluoromethyl)phenyl sulfones in the Julia-Kocienski olefination reaction, highlighting the importance of trifluoromethyl groups in enhancing reaction conditions and outcomes in organic synthesis. This indicates the potential utility of 1-Methyl-3-trifluoromethanesulfinylbenzene in facilitating complex organic transformations (Alonso, Fuensanta, Nájera, & Varea, 2005).

Propiedades

IUPAC Name |

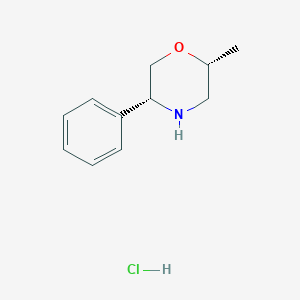

1-methyl-3-(trifluoromethylsulfinyl)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3OS/c1-6-3-2-4-7(5-6)13(12)8(9,10)11/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJYMQSHSFHXPIP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)S(=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-3-trifluoromethanesulfinylbenzene | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 5-(2-(4-nitrophenyl)acetamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2520369.png)

![N-[2-(6-chlorohexoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B2520370.png)

![2-[2-(Trifluoromethyl)oxiran-2-yl]furan](/img/structure/B2520378.png)

![Methyl 6-benzyl-2-(3,4,5-trimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2520381.png)

![2-[[1-[2-Oxo-1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2520386.png)

![2-(2-(Diethylamino)ethyl)-7-fluoro-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2520387.png)